molecular formula C24H25NO5 B2362285 Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 859116-68-0

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2362285
CAS No.: 859116-68-0
M. Wt: 407.466
InChI Key: GBAXSNZSWYGVDE-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of chromenyl piperidine derivatives This compound is characterized by the presence of a chromenyl group, a piperidine ring, and an ethyl ester functional group

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-2-29-24(28)17-8-10-25(11-9-17)15-18-12-23(27)30-22-14-19(21(26)13-20(18)22)16-6-4-3-5-7-16/h3-7,12-14,17,26H,2,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXSNZSWYGVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Component

The ethyl piperidine-4-carboxylate component can be prepared through several established routes, as detailed in Table 1.

Method Reagents Conditions Yield Reference
Direct esterification Piperidine-4-carboxylic acid, Ethanol, H2SO4 Reflux, 18h 81%
N-alkylation Ethyl isonipecotate, Methyl iodide, K2CO3 Room temperature, 2h, CH3CN Not specified
Michael addition Primary amine, Ethyl acrylate Room temperature, followed by Dieckmann condensation Not specified

The most efficient method involves the direct use of commercially available ethyl isonipecotate, which can be further functionalized at the nitrogen position.

Synthesis of the Chromone Component

The preparation of the 6-hydroxy-7-phenyl-4-substituted chromone requires careful control of the substitution pattern. Several approaches are outlined in Table 2.

Method Key Intermediates Conditions Yield Reference
Baker-Venkataraman rearrangement 2,4-Dihydroxybenzophenone derivatives Acylation followed by cyclization in basic conditions 68-90%
Intramolecular ester carbonyl olefination Trimethylsilylmethylene triphenylphosphorane Room temperature to reflux Not specified
Claisen condensation and cyclization o-Hydroxyacetophenone derivatives AlCl3, DMF, pyridine Variable

The 6-hydroxy-7-phenylchromen-4-one can be synthesized through adaptation of methods developed for similar compounds, particularly those involving selective hydroxylation and phenylation steps.

Coupling Strategy

The coupling of the chromone and piperidine units can be achieved through a reductive amination approach:

  • Functionalization of position 4 of the chromone with a formyl or carbonyl group
  • Condensation with the nitrogen of ethyl piperidine-4-carboxylate
  • Reduction of the resulting imine or enamine to form the desired methylene bridge

This approach is supported by similar reactions reported for related compounds. The reaction typically proceeds under mild conditions using sodium triacetoxyborohydride or sodium cyanoborohydride as the reducing agent.

Preparation via Construction of the Chromone Ring with Attached Piperidine

An alternative approach involves the construction of the chromone ring system with the piperidine unit already in place.

Synthesis via Intramolecular Cyclization

This method begins with the preparation of an appropriately substituted o-hydroxyacetophenone derivative bearing the piperidine moiety, followed by intramolecular cyclization to form the chromone ring. The key steps include:

  • Attachment of the ethyl piperidine-4-carboxylate to a suitably protected o-hydroxyacetophenone derivative via a methylene bridge
  • Introduction of the phenyl group at the appropriate position
  • Cyclization to form the chromone ring system

This approach offers the advantage of avoiding the need for selective functionalization of a pre-formed chromone ring.

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions offer powerful tools for constructing complex molecules. Table 3 presents relevant conditions for such transformations.

Catalyst System Conditions Application Yield Reference
Pd2(dba)3, JohnPhos Toluene, Na t-butoxide, reflux, 4h, inert atmosphere Coupling of piperidine carboxylic acid ethyl ester with aryl halides 51%
Pd2(dba)3, dppf KOH, toluene, 90°C, 18h, inert atmosphere Formation of sulfide linkages (adaptable to C-N bond formation) Not specified

These methods could be adapted for the construction of the target molecule by using appropriately substituted starting materials.

Modification of Similar Chromone-Piperidine Conjugates

Transformations from Related Structures

The search results indicate the synthesis of several related chromone-piperidine conjugates that could serve as templates for preparing the target compound. For example:

  • Tert-butyl 4-[(6-methyl-4-oxochromene-3-carbonyl) amino] piperidine-1-carboxylate can be synthesized by coupling 4-oxo-4H-chromene-3-carboxylic acid with N-Boc-4-aminopiperidine using EDC·HCl, DMAP, and triethylamine in dichloromethane.
  • 4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide can be prepared through a two-step synthesis involving amide coupling followed by deprotection.

These compounds could be modified through selective functionalization reactions to introduce the required substituents and structural features of the target molecule.

Functional Group Interconversion Strategies

The conversion of related structures to the target compound may involve:

  • Selective reduction of amide linkages to obtain the methylene bridge
  • Hydroxylation at the 6-position of the chromone
  • Introduction of the phenyl group at position 7
  • Conversion of protecting groups to obtain the ethyl ester at the piperidine 4-position

These transformations would need to be performed with careful control of chemoselectivity and regioselectivity.

One-pot Multicomponent Approaches

Microwave-Assisted Synthesis

Microwave irradiation offers an efficient approach to accelerate reactions and potentially increase yields. The synthesis of related chromeno derivatives has been reported using microwave irradiation in the presence of piperidine as a catalyst.

For the target compound, a multicomponent approach under microwave conditions could involve:

  • Reaction of an appropriately substituted salicylaldehyde with a β-ketoester
  • Addition of ethyl piperidine-4-carboxylate under basic conditions
  • Cyclization and functionalization to obtain the target molecule

This approach would benefit from reduced reaction times and potentially higher yields compared to conventional heating methods.

Green Chemistry Approaches

Environmental considerations increasingly influence synthetic strategy development. Several green chemistry approaches could be applied to the synthesis of the target compound:

  • Solvent-free conditions or use of environmentally benign solvents like water or ethanol
  • Solid-supported reagents for easier purification and reduced waste
  • Catalytic processes to reduce the amounts of reagents needed

These approaches align with modern synthetic objectives while potentially offering improved efficiency in preparing the target compound.

Comparative Analysis of Synthetic Approaches

Table 4 presents a comparative analysis of the major synthetic strategies discussed.

Synthetic Approach Advantages Limitations Overall Assessment
Coupling of pre-formed units Modular, can optimize each component separately May require protection/deprotection steps Good for flexible synthesis of multiple analogs
Construction of chromone with attached piperidine Avoids late-stage functionalization Complex starting materials required Suitable for scaled-up synthesis once optimized
Modification of similar conjugates Builds on established chemistry May require multiple steps for functional group conversion Practical approach using available literature precedents
One-pot multicomponent approaches Time-efficient, reduced purification steps May lead to side products, requiring careful optimization Promising for exploratory synthesis and screening

The choice of method would depend on specific requirements such as scale, available starting materials, and desired purity of the final product.

Optimization Considerations

The optimization of the synthesis of this compound should consider several factors:

  • Regioselectivity in chromone functionalization
  • Chemoselectivity in coupling reactions
  • Protection strategies for the hydroxyl group
  • Purification techniques to ensure high purity of the final product

Systematic optimization of reaction parameters such as temperature, time, solvent, and catalyst loading would be essential for achieving maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenyl moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the chromenyl and ester moieties can be reduced to alcohols.

    Substitution: The phenyl group in the chromenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.

    Biochemistry: It is used as a probe to study enzyme mechanisms and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other chromenyl piperidine derivatives:

    This compound: Unique due to the presence of both chromenyl and piperidine moieties.

    Chromenyl Derivatives: Compounds like 6-hydroxy-2-oxo-2H-chromen-7-yl derivatives exhibit similar biological activities but lack the piperidine ring.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylate derivatives have similar structural features but lack the chromenyl moiety.

Biological Activity

Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound that exhibits significant biological activity, primarily due to its unique chromenyl and piperidine structural features. This article discusses its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyDetails
Molecular FormulaC24H25NO5
Molecular Weight407.459 g/mol
CAS Number859116-68-0

The structure consists of a chromenyl group linked to a piperidine ring, which is further esterified with an ethyl group. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The chromenyl moiety is known for its antioxidant properties, while the piperidine ring enhances binding affinity to biological targets. The compound may modulate enzyme activity through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes.
  • Antioxidant Activity : The chromenyl structure contributes to free radical scavenging, which protects cells from oxidative stress.

Antioxidant Properties

Research has demonstrated that compounds with chromenyl structures exhibit significant antioxidant activity. This property is essential in preventing cellular damage caused by reactive oxygen species (ROS). This compound has shown promise in protecting cells from oxidative damage, potentially reducing the risk of chronic diseases.

Anticancer Activity

Studies have indicated that similar chromenyl compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary investigations into this compound suggest it may have potential as an anticancer agent, although more extensive studies are needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Antioxidant Activity :
    • A study measured the free radical scavenging ability of various chromenyl derivatives, indicating that those with hydroxyl groups exhibited enhanced antioxidant effects.
    • Ethyl 1-[...] demonstrated significant inhibition of lipid peroxidation in vitro, suggesting protective effects against oxidative stress .
  • Anticancer Research :
    • A related compound was tested for its ability to inhibit proliferation in breast cancer cell lines, showing a dose-dependent response that warrants further exploration for Ethyl 1-[...] .
  • Pharmacological Studies :
    • The interaction of similar compounds with cytochrome P450 enzymes was examined, revealing potential implications for drug metabolism and pharmacokinetics .

Q & A

Q. What are the key structural features of Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate, and how do they influence its reactivity?

The compound comprises a chromenone core (6-hydroxy-2-oxo-7-phenylchromen-4-yl) linked via a methyl group to a piperidine-4-carboxylate ester. The chromenone moiety contributes to π-π stacking and hydrogen-bonding interactions, while the piperidine ring introduces conformational flexibility. The ethyl ester enhances solubility in organic solvents, facilitating synthetic modifications. These features make it amenable to derivatization, such as ester hydrolysis or nucleophilic substitutions at the piperidine nitrogen .

Q. What synthetic strategies are employed to prepare this compound, and what intermediates are critical?

A multi-step synthesis is typical:

  • Step 1: Formation of the chromenone core via Pechmann condensation of resorcinol derivatives with β-keto esters.
  • Step 2: Bromination or chlorination at the 4-position of the chromenone to introduce a leaving group (e.g., bromomethyl chromenone).
  • Step 3: Nucleophilic substitution using ethyl piperidine-4-carboxylate, often mediated by a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Critical intermediates include the halogenated chromenone and the piperidine-4-carboxylate precursor.

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., chromenone aromatic protons at δ 6.5–8.5 ppm, piperidine methylene signals at δ 2.5–3.5 ppm).
  • HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ matching C₂₄H₂₃NO₅).
  • X-ray crystallography: Resolves stereochemistry and crystal packing, often using SHELX programs for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of the chromenone and piperidine moieties?

  • Solvent selection: Dichloromethane or acetonitrile minimizes side reactions compared to DMF.
  • Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems.
  • Temperature control: Reactions at 0–5°C reduce ester hydrolysis risks. Yields >70% are achievable with these optimizations, as demonstrated in analogous piperidine-chromenone syntheses .

Q. What contradictions exist in reported biological activities of similar chromenone-piperidine hybrids, and how can they be resolved?

  • Contradiction: Some studies report kinase inhibition (IC₅₀ < 1 µM), while others show no activity.
  • Resolution: Variations in assay conditions (e.g., ATP concentrations) and substituent effects (e.g., 7-phenyl vs. 7-alkyl groups) must be systematically tested. Molecular docking studies suggest the 6-hydroxy group is critical for hydrogen bonding with kinase active sites .

Q. What computational methods are effective in predicting the binding modes of this compound with biological targets?

  • Molecular Dynamics (MD): Simulates ligand-receptor interactions over time, identifying stable binding poses.
  • Density Functional Theory (DFT): Calculates charge distribution and frontier molecular orbitals to predict reactivity.
  • Pharmacophore modeling: Highlights essential features (e.g., chromenone’s carbonyl group as a hydrogen-bond acceptor). These methods align with experimental data from kinase inhibition assays .

Q. How can chromatographic purification challenges be addressed for this compound?

  • Column selection: Reverse-phase C18 columns with acetonitrile/water gradients (5–95% ACN) resolve polar impurities.
  • Mobile-phase additives: 0.1% formic acid improves peak shape by suppressing silanol interactions.
  • Prep-HPLC: Scalable for >95% purity, as validated in purification of ethyl piperidine-4-carboxylate derivatives .

Methodological Insights

  • Crystallography: SHELXL refinement (via Olex2) is recommended for resolving disorder in the piperidine ring .
  • Kinase assays: Use Z´-factor validated protocols with positive controls (e.g., staurosporine) to ensure reproducibility .
  • Synthetic scale-up: Continuous-flow reactors reduce reaction times from hours to minutes for halogenation steps .

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